
4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains a bromine atom, a sulfanyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 4-bromo-2-hydroxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromine atom and sulfanyl group can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol
- 4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzoic acid
- 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Uniqueness
4-Bromo-2-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenol is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for use in different chemical reactions and applications .
Properties
Molecular Formula |
C8H5BrN2O2S |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
5-(5-bromo-2-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C8H5BrN2O2S/c9-4-1-2-6(12)5(3-4)7-10-11-8(14)13-7/h1-3,12H,(H,11,14) |
InChI Key |
SMFVINVZOFQQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NNC(=S)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


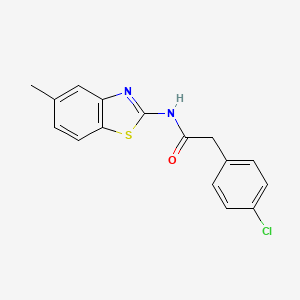
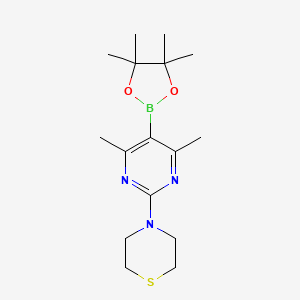
![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)

![4-hydroxy-3-[(2-hydroxyethyl)sulfonyl]-1-methyl-2(1H)-quinolinone](/img/structure/B13364999.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

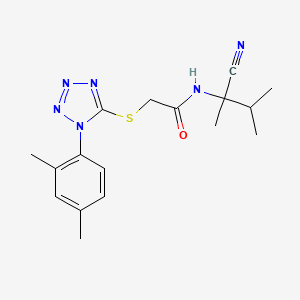
![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)
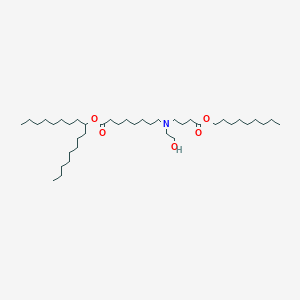
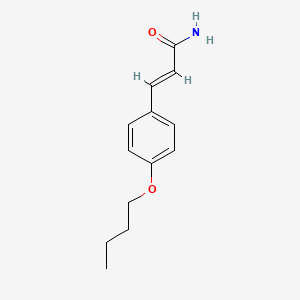
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365054.png)
